molecular formula C10H10O4 B14658442 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde CAS No. 39503-41-8

3-Acetyl-2-hydroxy-6-methoxybenzaldehyde

Cat. No.: B14658442
CAS No.: 39503-41-8
M. Wt: 194.18 g/mol
InChI Key: UCFCNBVUZPUTRX-UHFFFAOYSA-N
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Description

3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O4. It is a derivative of benzaldehyde and is characterized by the presence of acetyl, hydroxy, and methoxy functional groups. This compound is found in the leaves of certain plants, such as Encelia farinosa

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde typically involves the acetylation of 2-hydroxy-6-methoxybenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2-hydroxy-6-methoxybenzaldehyde is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Formation of 3-acetyl-2-hydroxy-6-methoxybenzoic acid.

    Reduction: Formation of 3-acetyl-2-hydroxy-6-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption is achieved through redox cycling, where the compound undergoes continuous oxidation and reduction, generating reactive oxygen species (ROS) that damage cellular components . The molecular targets include enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase.

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

CAS No.

39503-41-8

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-acetyl-2-hydroxy-6-methoxybenzaldehyde

InChI

InChI=1S/C10H10O4/c1-6(12)7-3-4-9(14-2)8(5-11)10(7)13/h3-5,13H,1-2H3

InChI Key

UCFCNBVUZPUTRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)C=O)O

Origin of Product

United States

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